Ethanol, 2,2',2''-nitrilotris-, sulfite (salt)

Description

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is a chemical compound with the molecular formula C6H15NO3.H2O3S. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a surfactant, emulsifier, and stabilizer in different formulations.

Properties

CAS No. |

61542-02-7 |

|---|---|

Molecular Formula |

C6H17NO6S |

Molecular Weight |

231.27 g/mol |

IUPAC Name |

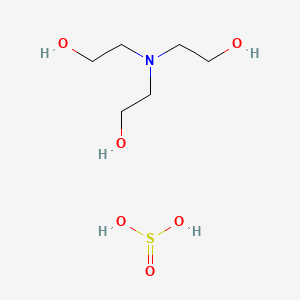

2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid |

InChI |

InChI=1S/C6H15NO3.H2O3S/c8-4-1-7(2-5-9)3-6-10;1-4(2)3/h8-10H,1-6H2;(H2,1,2,3) |

InChI Key |

YMRKWTHZKSAVSR-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)CCO.OS(=O)O |

Related CAS |

38664-32-3 61542-02-7 102-71-6 (Parent) |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of ethanol, 2,2',2''-nitrilotris-, sulfite salt typically involves the neutralization or salt formation reaction between triethanolamine and sulfite ions (from sulfurous acid or sodium sulfite). The process can be summarized as:

- Starting material: Triethanolamine (Ethanol, 2,2',2''-nitrilotris-)

- Reactant: Sulfurous acid (H2SO3) or sodium sulfite (Na2SO3)

- Reaction: Formation of triethanolamine sulfite salt by acid-base reaction or salt metathesis.

Detailed Laboratory Preparation

Although direct literature on the exact preparation of triethanolamine sulfite salt is limited, related preparation methods of sulfonated ethanolamine derivatives provide insight. A closely related process is the preparation of 2-aminoethylsulfonic acid (taurine) from ethanolamine, sulfuric acid, and sodium sulfite, which involves two key steps:

- Esterification: Ethanolamine reacts with sulfuric acid to form an intermediate 2-aminoethyl ester.

- Sulfonation: The intermediate ester reacts with sodium sulfite to yield the sulfonated product.

This process is conducted under controlled temperature and molar ratio conditions to optimize yield and purity.

Industrial Production of Triethanolamine (Parent Compound)

Triethanolamine, the parent compound of ethanol, 2,2',2''-nitrilotris-, sulfite salt, is industrially produced via the condensation reaction of ethylene oxide with aqueous ammonia at 30–40 °C and 70.9–304 kPa pressure. The molar ratio of ethylene oxide to ammonia is approximately 2:1 to favor triethanolamine formation. The product mixture is purified by vacuum distillation to isolate triethanolamine with over 99% purity.

Proposed Preparation of Triethanolamine Sulfite Salt

Based on the parent compound preparation and sulfonation chemistry, the preparation of ethanol, 2,2',2''-nitrilotris-, sulfite salt can be outlined as:

- Step 1: Synthesis of triethanolamine by reacting ethylene oxide with ammonia.

- Step 2: Preparation of sulfurous acid or sodium sulfite solution.

- Step 3: Controlled addition of triethanolamine to the sulfite solution under stirring at ambient or slightly elevated temperature to form the sulfite salt.

- Step 4: Isolation and purification of the salt by crystallization or drying.

The reaction conditions such as temperature, molar ratios, and reaction time should be optimized to maximize yield and purity.

Reaction Parameters and Optimization

From related sulfonation studies, optimal conditions for sulfonation reactions involving ethanolamine derivatives include:

| Parameter | Optimal Value | Notes |

|---|---|---|

| Temperature | 60–100 °C (optimal ~80 °C) | Higher temperature does not improve yield significantly |

| Molar Ratio (Reactants) | Ethanolamine : Sulfuric Acid ~1:1.5 | For esterification step |

| Reaction Time | 3–8 hours (optimal ~5 hours) | Longer times do not significantly improve conversion |

| Stirring Speed | ~500 rpm | Ensures homogeneous mixing |

These parameters may be adapted for triethanolamine sulfite salt synthesis to achieve high conversion and purity.

Analytical and Research Outcomes

- Conversion Efficiency: Esterification of ethanolamine with sulfuric acid reaches about 81.33% conversion under optimal conditions (1:1.5 molar ratio, 5 hours).

- Sulfonation Yield: Sulfonation of the intermediate ester with sodium sulfite achieves approximately 65.51% conversion at 80 °C and 5 hours.

- Purification: Post-reaction purification through washing and recrystallization yields about 25.57% of purified product in laboratory scale.

- Characterization: 1H-NMR analysis confirms the formation of sulfonated products, with characteristic chemical shifts for aminoethyl and sulfonic acid groups.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonates.

Reduction: Under specific conditions, it can be reduced to simpler amines.

Substitution: It can participate in substitution reactions where the sulfite group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Cosmetics and Personal Care

Ethanol, 2,2',2''-nitrilotris-, sulfite (salt) is widely used in the cosmetic industry for several reasons:

- Emulsifier : It helps to stabilize emulsions, allowing oil and water-based ingredients to mix effectively. This is crucial in products such as creams and lotions where uniform texture is desired.

- Stabilizer : The compound enhances the stability of cosmetic formulations, preventing separation of ingredients over time. This property is particularly beneficial in products that require a long shelf life.

- Moisturizing Agent : Its ability to retain moisture makes it an excellent addition to skin care products, contributing to skin hydration and overall product efficacy.

- Antimicrobial Properties : Preliminary studies suggest that ethanol, 2,2',2''-nitrilotris-, sulfite (salt) may exhibit mild antimicrobial activity. This property can enhance the safety profile of personal care products by inhibiting the growth of harmful microorganisms .

Applications in Pharmaceuticals

In the pharmaceutical sector, ethanol, 2,2',2''-nitrilotris-, sulfite (salt) serves several critical functions:

- Formulation Aid : It is utilized as an excipient in drug formulations, aiding in the delivery of active pharmaceutical ingredients (APIs). Its emulsifying properties help in creating stable drug formulations.

- Stabilization of Active Ingredients : The compound can stabilize sensitive APIs that may degrade when exposed to moisture or air, thus enhancing the efficacy and shelf life of medications.

Case Studies

-

Cosmetic Formulation Development :

A study focusing on the formulation of moisturizers highlighted the effectiveness of ethanol, 2,2',2''-nitrilotris-, sulfite (salt) as a stabilizing agent. The research demonstrated that incorporating this compound significantly improved the consistency and sensory properties of the final product. The experimental design employed response surface methodology to evaluate interactions between various ingredients . -

Antimicrobial Efficacy Testing :

Research conducted on personal care products containing ethanol, 2,2',2''-nitrilotris-, sulfite (salt) assessed its antimicrobial properties. Results indicated that formulations with this compound showed reduced microbial counts compared to control samples without it. This finding supports its potential use as a preservative alternative in cosmetic formulations .

Mechanism of Action

The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves its ability to interact with various molecular targets. It can form hydrogen bonds and ionic interactions with other molecules, which contributes to its stabilizing and emulsifying effects. The pathways involved include the formation of micelles and the stabilization of emulsions in aqueous solutions.

Comparison with Similar Compounds

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) can be compared with similar compounds such as:

Triethanolamine sulfate: Similar in structure but contains a sulfate group instead of a sulfite group.

Triethanolamine: Lacks the sulfite group and is used primarily as a base and emulsifier.

Ethanol, 2,2’,2’'-nitrilotris-, sulfate (salt): Contains a sulfate group and is used in similar applications but may have different reactivity and stability profiles.

These comparisons highlight the unique properties of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt), particularly its ability to act as a sulfite-based surfactant and stabilizer.

Biological Activity

Ethanol, 2,2',2''-nitrilotris-, sulfite (salt), commonly referred to as triethanolamine sulfite, is a compound with significant biological activity and diverse applications, particularly in cosmetic and pharmaceutical industries. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H15N3O3S

- Molecular Weight : 195.24 g/mol

- Appearance : Colorless to pale yellow viscous liquid with a slight ammoniacal odor

- Density : Approximately 1.2 g/cm³

- Boiling Point : Around 157.6 °C at 760 mmHg

- Solubility : Soluble in water, enhancing its utility in various formulations.

Biological Activities

Ethanol, 2,2',2''-nitrilotris-, sulfite (salt) exhibits several biological activities:

- Surfactant and Emulsifier : It plays a crucial role in stabilizing emulsions in cosmetic formulations, contributing to skin hydration and product stability.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess mild antimicrobial properties, making it suitable for use in personal care products like shampoos and creams.

-

Toxicological Profile :

- In animal studies, it has shown varying degrees of toxicity depending on the dosage and exposure route.

- A notable study indicated that the NOAEL (No Observed Adverse Effect Level) was greater than 1000 mg/kg body weight/day for short-term exposure .

- Evidence of hepatic and renal damage was observed at higher dosages (200 - 2610 mg/kg body weight/day) over extended periods .

Study on Carcinogenicity

A study using genetically modified mice evaluated the carcinogenic potential of triethanolamine sulfite. The results indicated no significant carcinogenic activity over the assessment period, although some histopathological changes were noted at high doses .

Toxicological Assessment

A comprehensive assessment by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) revealed that triethanolamine did not induce mutations in several strains of Salmonella typhimurium or Escherichia coli under various conditions. Furthermore, it was not genotoxic in sister chromatid exchange studies using Chinese hamster ovary cells .

Comparative Analysis

The following table summarizes the comparison of Ethanol, 2,2',2''-nitrilotris-, sulfite (salt) with related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Triethanolamine | C6H15N3O3 | Widely used as an emulsifier; exhibits low toxicity |

| Ethanolamine | C2H7NO | Simpler amino alcohol; primarily for industrial applications |

| Ethanol, 2-hydroxyethylaminoacetate | C4H11NO3 | Similar functionality but different groups |

| Ethanol, 2,2',2''-nitrilotris-, phosphate (salt) | C6H15N3O4P | Used differently in biochemical applications |

Ethanol, 2,2',2''-nitrilotris-, sulfite (salt) stands out due to its specific applications in cosmetics and pharmaceuticals while maintaining a favorable safety profile compared to other similar compounds.

Q & A

Q. What are the challenges in quantifying sulfite counterions in the presence of competing anions (e.g., sulfate), and how can they be mitigated?

- Methodological Answer : Sulfite quantification is complicated by its oxidation sensitivity and interference from sulfate. Use ion chromatography (IC) with a conductivity detector and a carbonate/bicarbonate eluent system to separate sulfite (SO₃²⁻) from sulfate (SO₄²⁻). Pre-treat samples with antioxidants (e.g., ascorbic acid) to prevent sulfite oxidation. Validate results via iodometric titration, which selectively reacts with sulfite .

硫:地狱的元素,魔鬼的味道(正式版1/3)15:49

Q. How to prepare standardized solutions of this compound for titration studies in aqueous and non-aqueous systems?

- Methodological Answer : For aqueous systems, dissolve the compound in deionized water and standardize using 0.1M HCl with bromocresol green as an indicator (endpoint at pH 4.2). For non-polar solvents (e.g., ethanol), use potentiometric titration with a glass electrode. Ensure solution stability by avoiding prolonged exposure to air (sulfite is air-sensitive) .

Methodological Notes

- Spectroscopic Cross-Validation : Always cross-reference IR and MS data with computational predictions (e.g., InChIKey-derived spectra) to minimize misassignment .

- Handling Precautions : Sulfite salts are prone to oxidation; store under inert gas (e.g., N₂) and use freshly prepared solutions .

- Surfactant Studies : Include rheological assessments (e.g., viscosity vs. shear rate) to evaluate sulfite’s impact on micellar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.